8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. The “sec-butyl” indicates a secondary butyl group, which is a four-carbon alkyl group with the point of attachment on the second carbon . The “dimethyl” indicates the presence of two methyl groups, which are the simplest alkyl groups consisting of one carbon atom bonded to three hydrogen atoms . The “morpholino” suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The “imidazo” and “purine” parts suggest a fused ring system containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure would be complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of the various groups on the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups provides many sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Properties
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-5-13(2)25-14(3)12-24-15-16(20-18(24)25)21(4)19(27)23(17(15)26)7-6-22-8-10-28-11-9-22/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHICOXTAQMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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